N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine
CAS No.:
Cat. No.: VC16054629
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N3O |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | (E)-1-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
| Standard InChI | InChI=1S/C20H25N3O/c1-3-24-20-10-6-18(7-11-20)16-21-23-14-12-22(13-15-23)19-8-4-17(2)5-9-19/h4-11,16H,3,12-15H2,1-2H3/b21-16+ |
| Standard InChI Key | VEUMUGUMYPCBHD-LTGZKZEYSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=C(C=C3)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)C |
Introduction
N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is a synthetic organic compound belonging to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. This specific compound features a piperazine ring substituted with various aromatic groups, which may influence its biological activity and therapeutic potential.
Synthesis Methods
The synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine can be approached through several methods, typically involving the condensation of a piperazine derivative with an aldehyde in the presence of a catalyst. The reaction conditions require careful control of temperature and reaction time to minimize side reactions and maximize yield. Analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the progress of the reaction.
Research Findings and Future Directions
Research into similar compounds suggests that modifications in substituents can significantly alter receptor affinity and selectivity, impacting therapeutic outcomes. Further studies are needed to explore the specific biological interactions and therapeutic potential of N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume